molecular formula C8H4N2S B3116000 Thieno[2,3-b]pyridine-5-carbonitrile CAS No. 21344-31-0

Thieno[2,3-b]pyridine-5-carbonitrile

Cat. No.: B3116000
CAS No.: 21344-31-0
M. Wt: 160.2 g/mol
InChI Key: IOVJNINZHOJSDD-UHFFFAOYSA-N
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Description

Thieno[2,3-b]pyridine-5-carbonitrile is a heterocyclic compound that has garnered significant attention due to its diverse pharmacological and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of thieno[2,3-b]pyridine-5-carbonitrile typically involves multicomponent reactions. One common method includes the reaction of 2-thioxopyridine-3-carbonitrile with various reagents. For instance, the reaction between 4-(chloromethyl)-5-hydroxycoumarins and 2-thioxopyridine-3-carbonitriles in the presence of a base leads to the formation of pyrano[4",3",2":4’,5’]chromeno[2’,3’:4,5]thieno[2,3-b]pyridin-2-ones in two synthetic steps .

Industrial Production Methods: Industrial production methods for this compound often involve scalable and efficient synthetic routes. One-pot three-component reactions of aldehydes, malononitrile, and thiophenol in the presence of catalysts like triethylamine or nanosized MgO in ethanol have been reported to yield high-purity products .

Chemical Reactions Analysis

Types of Reactions: Thieno[2,3-b]pyridine-5-carbonitrile undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert it into thieno[2,3-b]pyridine derivatives with different functional groups.

    Substitution: Nucleophilic substitution reactions are common, where halogen atoms are replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Halogenated this compound reacts with nucleophiles like amines or thiols under basic conditions.

Major Products: The major products formed from these reactions include various thieno[2,3-b]pyridine derivatives with functional groups like amines, thiols, or hydroxyl groups .

Comparison with Similar Compounds

Uniqueness: Thieno[2,3-b]pyridine-5-carbonitrile stands out due to its unique combination of a thieno and pyridine ring, which imparts distinct chemical and biological properties. Its ability to undergo diverse chemical reactions and its broad spectrum of biological activities make it a valuable compound in medicinal chemistry .

Properties

IUPAC Name

thieno[2,3-b]pyridine-5-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4N2S/c9-4-6-3-7-1-2-11-8(7)10-5-6/h1-3,5H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOVJNINZHOJSDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC2=NC=C(C=C21)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001289879
Record name Thieno[2,3-b]pyridine-5-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001289879
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21344-31-0
Record name Thieno[2,3-b]pyridine-5-carbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=21344-31-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Thieno[2,3-b]pyridine-5-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001289879
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

3,3-Dimethyl-2-formyl propionitrile sodium (3.33 g, 20.2 mmol) can readily be prepared from the method described by Bertz, S. H., et al., J. Org. Chem., 47, 2216-2217 (1982). 3,3-Dimethyl-2-formyl propionitrile sodium is dissolved in MeOH (40 mL), and concentrated HCl (4 mL) and the hexachlorostannate salt of 2-aminothiophene (10.04 g, 19.1 mmol) in MeOH (130 mL) is slowly added drop-wise to the mixture. Following addition, the mixture is heated to reflux in an oil bath (80° C.) for 4 h, and then MeOH (10 mL) and concentrated HCl (10 mL) are added. The reaction continued refluxing for another 20 h. The solution is cooled to rt, and the reaction is concentrated in vacuo. The purple residue is dissolved in H2O (60 mL), and the slurry is filtered. The cake is pulverized and stirred vigorously with 5% MeOH/CHCl3 (105 mL) while heating to 55° C. The mixture is cooled and filtered, and the organic layer is concentrated to a green oil. The crude material is chromatographed over 130 g slurry-packed silica, eluting with 30% EtOAc/hexane to afford thieno[2,3-b]pyridine-5-carbonitrile (C105) as a pale yellow solid (24% yield). HRMS (FAB) calculated for C8H4N2S+H: 161.0173, found 161.0173 (M+H).
Name
3,3-Dimethyl-2-formyl propionitrile sodium
Quantity
3.33 g
Type
reactant
Reaction Step One
Name
3,3-Dimethyl-2-formyl propionitrile sodium
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
40 mL
Type
solvent
Reaction Step Two
Name
Quantity
4 mL
Type
reactant
Reaction Step Three
[Compound]
Name
hexachlorostannate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
10.04 g
Type
reactant
Reaction Step Five
Name
Quantity
130 mL
Type
solvent
Reaction Step Six
Name
Quantity
10 mL
Type
reactant
Reaction Step Seven
Name
Quantity
10 mL
Type
solvent
Reaction Step Seven

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What makes Thieno[2,3-b]pyridine-5-carbonitrile a molecule of interest for drug development?

A1: Research suggests that derivatives of this compound exhibit promising inhibitory activity against Protein Kinase C theta (PKC-θ) []. PKC-θ plays a crucial role in T cell activation, making it a potential target for treating autoimmune diseases and preventing graft rejection [].

Q2: How does the structure of this compound influence its activity as a PKC-θ inhibitor?

A2: 3D-QSAR analysis, a computational modeling technique, has been employed to understand the structure-activity relationship of this compound derivatives []. This analysis revealed key structural features influencing their binding affinity to PKC-θ, such as the presence of specific chemical groups and their spatial arrangement within the molecule []. These insights are invaluable for designing more potent and selective PKC-θ inhibitors.

Q3: Besides PKC-θ inhibition, are there other potential applications for this compound derivatives?

A3: Studies have shown that certain this compound derivatives exhibit antimicrobial and antifungal properties []. This indicates their potential for development into novel therapeutic agents against infectious diseases.

Q4: What research methods are used to study this compound and its derivatives?

A4: Researchers utilize a variety of techniques, including:

  • Synthesis: New derivatives of this compound are synthesized and characterized using techniques like spectroscopy [, ].
  • In vitro assays: The biological activity of synthesized compounds is assessed using cell-based assays to determine their potency and selectivity against specific targets, such as PKC-θ [].
  • Computational modeling: 3D-QSAR modeling and docking studies are employed to understand the interactions between this compound derivatives and their biological targets []. This information aids in designing more effective inhibitors.

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